2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-
Description
The compound 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- features a pyrrolidinecarboxamide core with two distinct substituents:
- 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]: A sulfonyl group attached to the nitrogen atom of the pyrrolidine ring, bearing a 3,5-dimethyl-substituted isoxazole moiety.
- N-phenyl: A phenyl group bonded to the carboxamide nitrogen.
This structure combines a rigid, aromatic isoxazole ring with a sulfonyl linker, which may enhance electronic effects (e.g., electron-withdrawing properties) and influence steric interactions.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-15(12(2)23-18-11)24(21,22)19-10-6-9-14(19)16(20)17-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYRBKQKVIAANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146454 | |
| Record name | 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093404-77-3 | |
| Record name | 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093404-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Functionalized Pyrrolidinecarboxamides
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents : A hydrophobic p-dodecylphenylsulfonyl group.
- Key Properties: High solubility in non-polar solvents due to the long alkyl chain. Effective catalyst for asymmetric aldol reactions (2 mol% loading, room temperature). Superior stereoselectivity compared to traditional proline-based catalysts.
- Comparison: The target compound’s 3,5-dimethyl-isoxazolylsulfonyl group is smaller and more polar than the dodecyl chain, likely reducing solubility in non-polar solvents but improving compatibility with polar aprotic solvents.
Isoxazole-Containing Carboxamides
Isoxaben
- Core : Benzamide.
- Substituents : 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl.
- Key Properties :
- Herbicidal activity (inhibits cellulose biosynthesis).
- Relies on the isoxazole moiety for target specificity.
- Comparison :
- Both compounds feature isoxazole substituents, but the target’s 3,5-dimethyl-isoxazole is more sterically hindered, which could impact bioactivity.
- The pyrrolidinecarboxamide core of the target may offer conformational flexibility compared to isoxaben’s rigid benzamide structure.
Chiral Pyrrolidinecarboxamide Derivatives
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents : Hydroxy-diphenylethyl group.
- Key Properties :
- Designed for chiral induction in asymmetric synthesis.
- High stereoselectivity in catalytic applications.
- Comparison :
- The target’s isoxazolylsulfonyl group introduces stronger electron-withdrawing effects compared to the hydroxy-diphenylethyl substituent, which could modulate acidity or hydrogen-bonding capacity.
- The phenyl group on the carboxamide nitrogen (target) vs. the diphenylethyl group ( compound) may lead to divergent steric effects in catalysis.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Catalytic Potential: The target’s isoxazolylsulfonyl group may improve transition-state stabilization in asymmetric catalysis via electronic effects, but experimental validation is needed.
- Bioactivity : Structural similarity to isoxaben suggests possible pesticidal applications, though activity assays are required.
- Limitations : The provided evidence lacks direct data on the target compound. Comparisons are speculative and based on analogs.
Biological Activity
2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews its biological activity based on diverse research findings, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The compound primarily functions as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis. This inhibition is significant given the rising multidrug resistance in tuberculosis treatment. High-throughput screening has identified pyrrolidine carboxamides, including this compound, as effective InhA inhibitors with a potent binding affinity .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine carboxamides is influenced by their structural modifications. For instance, the presence of different substituents on the phenyl ring significantly affects their inhibitory potency against InhA. A study reported that various derivatives exhibited IC50 values ranging from 0.89 μM to over 100 μM depending on the substituent's nature .
Table 1: Inhibitory Potency of Pyrrolidine Carboxamides
| Compound | R1 | R2 | IC50 (μM) |
|---|---|---|---|
| s1 | H | H | 10.66 ± 0.51 |
| s2 | H | 2-COOMe | 34.88 ± 2.06 |
| s3 | H | 2-Br | >100 |
| s4 | H | 3-Br | 0.89 ± 0.05 |
| s5 | H | 4-Br | 28.02 ± 4.29 |
| s6 | H | 3-Cl | 1.35 ± 0.05 |
| s11 | H | 3-CF3 | 3.51 ± 0.09 |
Antitumor Activity
Recent studies have also explored the antitumor potential of pyrrolidine carboxamide derivatives. For example, a dimeric spiroindolinone pyrrolidinecarboxamide derivative demonstrated effective inhibition of MDM2-p53 interactions, leading to enhanced p53 activation and subsequent suppression of cancer cell proliferation both in vitro and in vivo . The compound was shown to downregulate MDM2 protein levels and activate downstream target genes associated with tumor suppression.
Case Studies
- Inhibition of MDM2 : The spiroindolinone derivative XR-4 was designed to selectively inhibit MDM2, a critical regulator of p53 activity in cancer cells. The IC50 for XR-4 was reported as approximately 5 μM, indicating significant potency compared to other known inhibitors like RG7388 .
- Antitubercular Activity : The original compound has been investigated for its antitubercular properties through its action on InhA. The crystal structure analysis revealed a hydrogen-bonding network crucial for binding affinity, suggesting that this compound could serve as a lead for developing new antitubercular agents .
Q & A
Q. How to integrate chemical biology and computational modeling for this compound?
- Methodology :
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100-ns trajectories to predict residence times.
- Multi-Omics Integration : Correlate compound activity with metabolomic and genomic datasets using pathway analysis tools (e.g., MetaboAnalyst) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
